methyl N'-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide
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Overview
Description
Methyl N’-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide typically involves a multi-step process. One common method includes the reaction of phenyl isothiocyanate with an appropriate aldehyde or ketone to form the corresponding thiourea derivative. This intermediate is then reacted with methyl iodide to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N’-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroiodide group is replaced by other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in dry ether or tetrahydrofuran.
Substitution: Halide salts (e.g., NaCl, NaBr); in polar solvents like acetone or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halide derivatives.
Scientific Research Applications
Methyl N’-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl N’-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide exerts its effects involves interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-phenyl-N’-(phenylcarbamothioyl)carbamimidothioate
- 4-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]benzenesulfonamide
Uniqueness
Methyl N’-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl N'-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S.HI/c1-21-17(19-16-12-6-3-7-13-16)20-18-14-8-11-15-9-4-2-5-10-15;/h2-14H,1H3,(H,19,20);1H/b11-8+,18-14+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTMAKLJFQCBBL-ACNQJIQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC1=CC=CC=C1)NN=CC=CC2=CC=CC=C2.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=NC1=CC=CC=C1)N/N=C/C=C/C2=CC=CC=C2.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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